![molecular formula C18H16ClNO2 B14742788 (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione CAS No. 6328-62-7](/img/structure/B14742788.png)
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a phenylhexane-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with 1-phenylhexane-1,3-dione under specific reaction conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5e)-5-[(4-Bromophenyl)imino]-1-phenylhexane-1,3-dione
- (5e)-5-[(4-Fluorophenyl)imino]-1-phenylhexane-1,3-dione
- (5e)-5-[(4-Methylphenyl)imino]-1-phenylhexane-1,3-dione
Uniqueness
(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6328-62-7 |
|---|---|
Formule moléculaire |
C18H16ClNO2 |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)imino-1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C18H16ClNO2/c1-13(20-16-9-7-15(19)8-10-16)11-17(21)12-18(22)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Clé InChI |
REGQHMXYKZEPGI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Cl)CC(=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





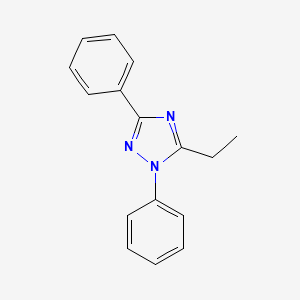

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
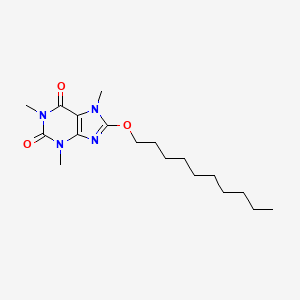
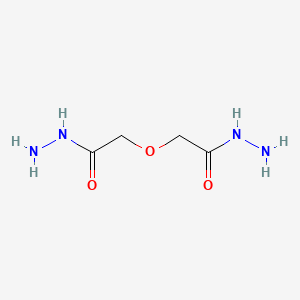
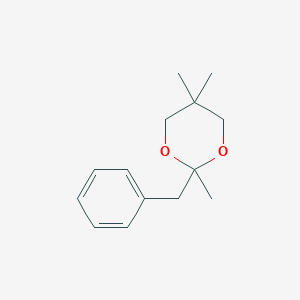
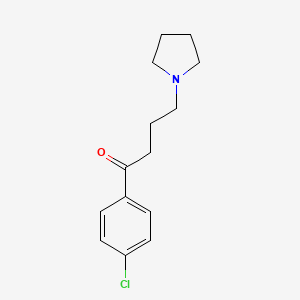
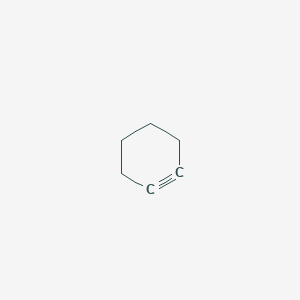
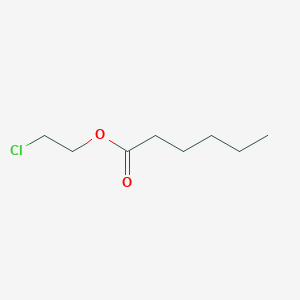
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
